7-Bromo-5-fluoro-1-methyl-1H-indazole

Description

Overview of Indazole Derivatives in Chemical Sciences

Indazole derivatives are a class of bicyclic heterocyclic compounds consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This scaffold is of significant interest in the chemical sciences, particularly in drug discovery and materials science. nih.gov In medicinal chemistry, the indazole nucleus is a key component in a variety of synthetic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties. nih.gov The versatility of the indazole ring allows for substitutions at various positions, leading to a diverse library of compounds with distinct biological profiles.

Significance of Nitrogen Heterocycles in Medicinal Chemistry and Chemical Biology

Nitrogen-containing heterocycles are fundamental building blocks in the design and synthesis of pharmaceutical agents. Their prevalence in nature, for instance in alkaloids, vitamins, and nucleic acids, underscores their importance in biological processes. In medicinal chemistry, the incorporation of nitrogen atoms into cyclic structures can influence a molecule's physicochemical properties, such as basicity, polarity, and the ability to form hydrogen bonds. These properties are crucial for drug-receptor interactions and can significantly impact a compound's pharmacokinetic and pharmacodynamic profile. The indazole scaffold, with its two nitrogen atoms, is a prime example of a nitrogen heterocycle that has been successfully exploited in the development of clinically used drugs.

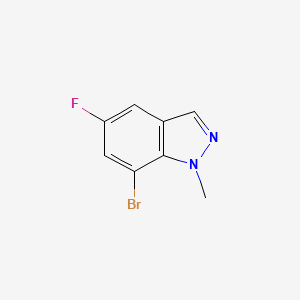

Structural Features and Nomenclature of 7-Bromo-5-fluoro-1-methyl-1H-indazole

The chemical structure of 7-Bromo-5-fluoro-1-methyl-1H-indazole is defined by an indazole core with specific substitutions. The nomenclature indicates a bromine atom at the 7th position, a fluorine atom at the 5th position, and a methyl group attached to one of the nitrogen atoms. The "1H" designation specifies that the methyl group is attached to the nitrogen atom at position 1 of the indazole ring. This substitution pattern leads to a unique electronic and steric arrangement that can influence its reactivity and biological activity.

Table 1: Physicochemical Properties of 7-Bromo-5-fluoro-1-methyl-1H-indazole

| Property | Value |

| CAS Number | 1781864-19-4 |

| Molecular Formula | C₈H₆BrFN₂ |

| Molecular Weight | 229.05 g/mol |

| SMILES | CN1N=CC2=C1C(Br)=CC(F)=C2 |

Note: Data sourced from chemical supplier databases. chemscene.com

Current Research Landscape Pertaining to Halogenated and N-Methylated Indazoles

The introduction of halogen atoms, such as bromine and fluorine, and N-methylation are common strategies in medicinal chemistry to modulate the properties of a lead compound. Halogenation can affect a molecule's lipophilicity, metabolic stability, and binding affinity. Fluorine, in particular, is often used to block metabolic pathways or to fine-tune the electronic properties of a molecule. N-methylation can influence a compound's solubility, cell permeability, and receptor-binding selectivity.

Research on halogenated and N-methylated indazoles is an active area. For instance, patents have been filed for the synthesis of related compounds like 5-bromo-4-fluoro-1H-indazole, highlighting the industrial interest in this class of molecules for the development of new therapeutics. google.com Synthetic methodologies for the regioselective N-alkylation of indazoles are also a subject of academic investigation, as the position of the alkyl group can significantly alter the biological activity. google.com

Rationale for Academic Investigation of 7-Bromo-5-fluoro-1-methyl-1H-indazole

The academic investigation of 7-Bromo-5-fluoro-1-methyl-1H-indazole is driven by the potential of this compound as a building block for the synthesis of more complex molecules with therapeutic potential. The specific combination of bromo, fluoro, and N-methyl substituents on the indazole core presents a unique opportunity to explore structure-activity relationships. The bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions, while the fluorine and methyl groups can fine-tune the compound's biological and physical properties. The study of such molecules contributes to a deeper understanding of how subtle structural changes can impact biological activity and provides a foundation for the rational design of new drug candidates.

Properties

IUPAC Name |

7-bromo-5-fluoro-1-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c1-12-8-5(4-11-12)2-6(10)3-7(8)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRBIGHGWSACLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2Br)F)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Characterization Techniques for Indazole Compounds

Spectroscopic Methods for Definitive Structural Elucidation

Spectroscopic techniques provide detailed information about a molecule's atomic and molecular structure, as well as its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. While one-dimensional (1D) NMR (¹H and ¹³C) offers initial insights, complex heterocyclic structures often require multi-dimensional experiments like COSY, HSQC, and HMBC for complete assignment. ipb.pt These techniques help establish connectivity between atoms. For instance, Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between protons and carbons separated by multiple bonds, which is essential for placing substituents on the indazole core correctly.

For 7-Bromo-5-fluoro-1-methyl-1H-indazole, ¹H NMR would show signals for the aromatic protons and the N-methyl group. The coupling patterns between the aromatic protons would be influenced by both the fluorine and bromine substituents. ¹⁹F NMR would also be a key experiment to confirm the presence and environment of the fluorine atom.

Representative ¹H and ¹³C NMR Data for a Substituted Indazole Note: The following data is a representative example for a similar indazole structure, as specific experimental data for 7-Bromo-5-fluoro-1-methyl-1H-indazole is not publicly available. Chemical shifts are reported in parts per million (ppm).

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH₃ | 3.9 - 4.5 | 30 - 35 |

| H-3 | 7.9 - 8.2 | 135 - 140 |

| H-4 | 7.2 - 7.5 | 115 - 120 |

| H-6 | 7.0 - 7.3 | 110 - 115 (with C-F coupling) |

| C-3a | - | 120 - 125 |

| C-5 | - | 115 - 120 (with C-F coupling) |

| C-7 | - | 100 - 105 (with C-Br coupling) |

| C-7a | - | 140 - 145 |

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a compound by providing a highly accurate mass measurement. nih.gov For 7-Bromo-5-fluoro-1-methyl-1H-indazole, with the molecular formula C₈H₆BrFN₂, HRMS can distinguish its exact mass from other compounds with the same nominal mass. This technique is a cornerstone in the characterization of newly synthesized compounds. nih.govamazonaws.com The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be clearly visible in the mass spectrum.

Calculated Exact Mass for C₈H₆BrFN₂

| Isotope | Formula | Calculated Mass (m/z) |

| ⁷⁹Br | C₈H₆⁷⁹BrFN₂ | 227.9698 |

| ⁸¹Br | C₈H₆⁸¹BrFN₂ | 229.9678 |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. researchgate.net For 7-Bromo-5-fluoro-1-methyl-1H-indazole, these spectra would show characteristic absorption bands for the aromatic C-H, C=C, and C-N bonds of the indazole ring. Additionally, specific frequencies corresponding to the C-F and C-Br bonds would be expected, further confirming the presence of the halogen substituents.

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| N-CH₃ | C-H Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Indazole Ring | C-N Stretching | 1300 - 1400 |

| C-F | Stretching | 1000 - 1350 |

| C-Br | Stretching | 500 - 650 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is essential for separating components of a mixture, assessing the purity of a compound, and isolating it from reaction byproducts or impurities.

HPLC and its higher-resolution counterpart, UPLC, are the primary methods for determining the purity of non-volatile organic compounds. A sample of 7-Bromo-5-fluoro-1-methyl-1H-indazole would be dissolved in a suitable solvent and injected into the system. The compound would travel through a packed column at a specific rate, measured as its retention time. The purity is calculated by comparing the area of the main compound peak to the total area of all peaks in the chromatogram. These methods are widely used in process development and quality control to ensure a compound meets a required purity specification.

Illustrative HPLC Purity Analysis

| Peak No. | Retention Time (min) | Peak Area (%) | Identity |

| 1 | 2.15 | 0.45 | Impurity |

| 2 | 4.87 | 99.30 | 7-Bromo-5-fluoro-1-methyl-1H-indazole |

| 3 | 5.62 | 0.25 | Impurity |

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for analyzing volatile compounds. nih.gov While 7-Bromo-5-fluoro-1-methyl-1H-indazole itself may have limited volatility, GC is extremely useful for monitoring the progress of its synthesis. nih.gov It can be used to detect the presence of volatile starting materials or intermediates, helping chemists to determine when a reaction is complete and to optimize reaction conditions for yield and purity. nih.govnih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is highly applicable to indazole derivatives for confirming their molecular structure, including bond lengths, bond angles, and stereochemistry. While a specific crystallographic study for 7-Bromo-5-fluoro-1-methyl-1H-indazole is not prominently available in the reviewed literature, the structural features of numerous related substituted indazoles have been successfully determined using this method.

Key Structural Insights from X-ray Crystallography of Indazole Derivatives:

| Feature | Description | Relevance to 7-Bromo-5-fluoro-1-methyl-1H-indazole |

| Molecular Confirmation | Provides unequivocal proof of the atomic connectivity and the specific isomer formed during synthesis. | Confirms the positions of the bromo, fluoro, and methyl groups on the indazole core. |

| Bond Lengths & Angles | Determines precise distances and angles between atoms. | Reveals the influence of the electron-withdrawing bromine and fluorine atoms on the geometry of the indazole ring. |

| Intermolecular Interactions | Identifies non-covalent interactions like hydrogen bonding and π-stacking that govern crystal packing. mdpi.com | Helps understand the solid-state properties of the compound, such as melting point and solubility. |

| Conformational Analysis | Elucidates the preferred spatial orientation of substituents. | Determines the orientation of the methyl group relative to the bicyclic ring system. |

Techniques for Reaction Monitoring and Kinetic Studies

Efficient synthesis of indazole derivatives relies on the ability to monitor reaction progress and understand reaction kinetics. organic-chemistry.orgnih.gov Techniques such as Thin-Layer Chromatography and in-situ spectroscopy are invaluable for these purposes.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective chromatographic technique used to separate components of a mixture. It is widely employed to monitor the progress of a chemical reaction by observing the disappearance of reactants and the appearance of products.

In the synthesis of 7-Bromo-5-fluoro-1-methyl-1H-indazole, TLC can be used to:

Track Reactant Consumption: A spot corresponding to the starting material will diminish in intensity as the reaction proceeds.

Identify Product Formation: A new spot corresponding to the product will appear and intensify over time.

Detect Intermediates and Byproducts: The appearance of other spots can indicate the formation of reaction intermediates or unwanted side products.

Optimize Reaction Conditions: By running simultaneous reactions under different conditions (e.g., temperature, catalyst concentration) and monitoring them by TLC, the optimal conditions for product formation can be quickly determined.

A protocol using TLC in conjunction with a photolabile linker on a resin has been shown to be an effective method for monitoring solid-phase reactions in real time, a technique adaptable to various syntheses. thieme.de

In-situ Spectroscopy

In-situ spectroscopic techniques allow for the monitoring of a reaction as it occurs in the reaction vessel, without the need for sampling and external analysis. This provides real-time data on the concentration of reactants, intermediates, and products, which is essential for detailed kinetic studies.

UV-Visible (UV-Vis) Spectroscopy: This technique can be used to monitor reactions that involve a change in chromophores. The synthesis of 2-(furan-2-yl)-1H-imidazole, for example, has been successfully monitored by UV spectroscopy, allowing for the tracking of the reaction's progress. mdpi.com

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can track changes in functional groups throughout a reaction. For instance, the disappearance of a reactant's characteristic vibrational band and the appearance of a product's band can be monitored in real time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR allows for the direct observation of all hydrogen- or carbon-containing species in the reaction mixture, providing detailed structural information and concentration data over time. This is particularly useful for complex reactions with multiple intermediates.

Detailed mechanistic investigations into the synthesis of 1H-indazole N-oxides have utilized techniques like electron paramagnetic resonance spectroscopy and cyclic voltammetry to suggest a radical pathway. nih.gov Such in-depth studies are foundational for understanding and optimizing the synthesis of complex indazole derivatives.

Comparison of Reaction Monitoring Techniques:

| Technique | Principle | Application in Indazole Synthesis | Advantages | Limitations |

| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning of components between a stationary and a mobile phase. | Qualitative monitoring of reaction progress, identification of components. | Simple, fast, inexpensive, requires minimal sample. | Not quantitative, limited resolution for complex mixtures. |

| In-situ UV-Vis Spectroscopy | Measurement of light absorbance by chromophoric molecules. | Kinetic studies of reactions involving changes in conjugation or color. | Real-time, non-invasive, can be quantitative. | Only applicable to reactions with UV-Vis active species. |

| In-situ IR/Raman Spectroscopy | Measurement of molecular vibrations. | Monitoring changes in functional groups. | Real-time, provides structural information, applicable to a wide range of reactions. | Can be complex to interpret, solvent interference can be an issue. |

| In-situ NMR Spectroscopy | Measurement of nuclear spin transitions in a magnetic field. | Detailed kinetic and mechanistic studies, structural elucidation of intermediates. | Highly detailed structural and quantitative information. | Expensive instrumentation, lower sensitivity, requires specific solvents. |

Computational and Theoretical Investigations of 7 Bromo 5 Fluoro 1 Methyl 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 7-bromo-5-fluoro-1-methyl-1H-indazole. Methods such as ab initio Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be employed to determine the molecule's optimized geometry and electronic ground state.

A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The distribution of these orbitals across the molecule highlights regions that are electron-rich or electron-poor. For indazole derivatives, the HOMO and LUMO are typically distributed across the bicyclic aromatic system. researchgate.netnih.gov The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter indicating the molecule's chemical stability and reactivity; a larger gap generally implies higher stability. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for an Indazole Derivative This table presents typical values for analogous compounds as specific data for 7-Bromo-5-fluoro-1-methyl-1H-indazole is not publicly available.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| Energy Gap (ΔE) | 5.3 | ELUMO - EHOMO, an indicator of molecular stability and reactivity. |

Density Functional Theory (DFT) Studies of Reactivity and Stability

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties and reactivity of organic molecules, including indazole derivatives. researchgate.netrsc.org Using functionals like B3LYP combined with appropriate basis sets (e.g., 6-311+G), DFT can accurately predict various molecular properties and reactivity descriptors.

DFT calculations allow for the generation of molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. These maps identify regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. Furthermore, DFT can be used to calculate global reactivity descriptors that quantify the molecule's behavior in chemical reactions. These descriptors provide a theoretical basis for understanding the stability and reactivity of 7-bromo-5-fluoro-1-methyl-1H-indazole. frontiersin.org

Table 2: Key Reactivity Descriptors from DFT Calculations This table defines important theoretical descriptors used to assess molecular reactivity.

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron configuration; related to stability. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While the indazole ring system is largely rigid, the methyl group at the N1 position can rotate. Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and stability. nih.gov

An MD simulation of 7-bromo-5-fluoro-1-methyl-1H-indazole would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the atomic motions over a set period (e.g., nanoseconds). Analysis of the simulation trajectory, particularly the Root-Mean-Square Deviation (RMSD) of atomic positions, can reveal the stability of the molecule's conformation. nih.gov Such simulations can confirm the planarity of the indazole core and analyze the rotational freedom of the N-methyl group, identifying the most energetically favorable orientations and the barriers to rotation.

Table 3: Hypothetical Conformational Analysis Parameters This table illustrates the type of data obtained from conformational studies.

| Parameter | Value | Description |

| Rotational Barrier (N-CH3) | ~0.5 - 1.5 kcal/mol | The energy required to rotate the methyl group around the N-C bond. |

| Stable Conformer Torsion Angle | 0°, 180° | The dihedral angles corresponding to the lowest energy states of the methyl group. |

| RMSD of Ring Atoms | < 0.5 Å | A low value indicates high structural stability of the indazole ring during simulation. |

In Silico Prediction of Molecular Interactions with Biological Targets

Indazole derivatives are known to be active in various biological contexts, often acting as inhibitors of protein kinases. nih.gov In silico methods, particularly molecular docking, are used to predict how a small molecule like 7-bromo-5-fluoro-1-methyl-1H-indazole might bind to a biological target. nih.govnih.gov

Molecular docking simulations would place the molecule into the active site of a target protein (whose 3D structure is known) and calculate the most likely binding poses and the corresponding binding affinity (docking score). The analysis of these poses reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. These predictions can guide the selection of compounds for experimental screening and help rationalize structure-activity relationships. mdpi.com

Table 4: Example of a Hypothetical Molecular Docking Result This table illustrates potential interactions of the compound with an exemplary protein kinase active site.

| Interaction Type | Interacting Residue | Atom(s) Involved |

| Hydrogen Bond | Asp145 | N2 of Indazole |

| Halogen Bond | Gly78 (Backbone C=O) | Br at C7 |

| Hydrophobic Interaction | Leu120, Val85 | Indazole Ring, Methyl Group |

| Pi-Stacking | Phe144 | Indazole Ring |

Computational Approaches to Understand Regioselectivity in Indazole Reactions

Computational chemistry can effectively predict the outcome of chemical reactions, such as electrophilic aromatic substitution, on the indazole ring. The regioselectivity of such reactions is determined by the relative stability of the intermediate structures (sigma complexes) formed when an electrophile attacks different positions on the ring.

By using DFT, the activation energies for the formation of intermediates at each possible position (e.g., C3, C4, C6) of 7-bromo-5-fluoro-1-methyl-1H-indazole can be calculated. The reaction pathway with the lowest activation energy corresponds to the major product, thus predicting the regioselectivity. Additionally, local reactivity descriptors like Fukui functions can be calculated to identify the atoms most susceptible to electrophilic or nucleophilic attack, providing a quicker but often reliable prediction of reactive sites without modeling the full reaction pathway.

Table 5: Illustrative Calculated Activation Energies for Electrophilic Substitution This table provides a hypothetical comparison of reaction barriers at different positions on the indazole ring.

| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Outcome |

| C3 | 15.2 | Minor Product |

| C4 | 18.5 | Unlikely Product |

| C6 | 12.8 | Major Product |

Investigation of Biological Activities and Molecular Mechanisms of Indazole Derivatives

In Vitro Pharmacological Screening and Lead Identification

No publicly accessible data from in vitro pharmacological screenings of 7-Bromo-5-fluoro-1-methyl-1H-indazole could be located.

Enzyme Inhibition Assays (e.g., Kinases, α-glucosidase, IDO1, PARP1/2)

There are no available studies reporting the inhibitory activity of 7-Bromo-5-fluoro-1-methyl-1H-indazole against enzymes such as kinases, α-glucosidase, indoleamine 2,3-dioxygenase 1 (IDO1), or poly (ADP-ribose) polymerase 1/2 (PARP1/2).

Cell-Based Assays for Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

Information regarding the antiproliferative and cytotoxic effects of 7-Bromo-5-fluoro-1-methyl-1H-indazole in cancer cell lines is not present in the current body of scientific literature.

Evaluation of Antioxidant and Antimicrobial Properties

No research detailing the evaluation of antioxidant or antimicrobial properties for 7-Bromo-5-fluoro-1-methyl-1H-indazole has been published.

Elucidation of Molecular Targets and Intracellular Pathways

There is no available research on the molecular targets or the intracellular pathways modulated by 7-Bromo-5-fluoro-1-methyl-1H-indazole.

Receptor Binding Studies and Ligand-Binding Affinity Determination

No receptor binding studies or data on the ligand-binding affinity of 7-Bromo-5-fluoro-1-methyl-1H-indazole have been reported.

Protein-Ligand Interaction Analysis using Biochemical and Biophysical Methods

There are no published analyses of protein-ligand interactions for 7-Bromo-5-fluoro-1-methyl-1H-indazole using biochemical or biophysical methods.

Despite a comprehensive search for scientific literature and data pertaining to the chemical compound "7-Bromo-5-fluoro-1-methyl-1H-indazole," detailed research findings on its specific biological activities, structure-activity relationships, and preclinical efficacy are not available in the public domain.

While the indazole scaffold is a recognized pharmacophore present in numerous biologically active molecules, and research on various indazole derivatives has shown potential in areas such as oncology and neurology, specific studies focused on 7-Bromo-5-fluoro-1-methyl-1H-indazole are not presently published in accessible scientific journals or databases.

Therefore, it is not possible to provide an article with the requested detailed sections on Structure-Activity Relationship (SAR) studies, mechanistic investigations, and preclinical efficacy assessments for this particular compound. The generation of scientifically accurate content, including data tables and detailed research findings as per the user's instructions, is contingent on the availability of such primary research, which is currently lacking for "7-Bromo-5-fluoro-1-methyl-1H-indazole."

Future Research Trajectories and Interdisciplinary Opportunities

Development of Novel Synthetic Methodologies for Indazole Core Diversity

While methods for synthesizing indazoles are established, future research will focus on creating more diverse and complex derivatives starting from scaffolds like 7-Bromo-5-fluoro-1-methyl-1H-indazole. The goal is to develop more efficient, atom-economical, and regioselective reactions. One of the most promising areas is the late-stage functionalization of the indazole core via C–H activation, which allows for direct modification of the molecule without the need for pre-functionalized starting materials. rsc.org

Future synthetic methodologies applicable to indazole scaffolds include:

Transition Metal-Catalyzed C-H Functionalization : Techniques using metals like rhodium or palladium can enable direct arylation, alkylation, or amination at various positions on the indazole ring, providing rapid access to a library of new analogs. rsc.orgacs.org

Photoredox Catalysis : Using light to drive chemical reactions offers mild and highly specific ways to introduce new functional groups, expanding the accessible chemical space.

Flow Chemistry : Continuous flow reactors allow for safer, more scalable, and often higher-yielding reactions compared to traditional batch chemistry, accelerating the production of indazole libraries for screening.

| Methodology | Key Advantages | Potential Application for Indazole Scaffolds |

|---|---|---|

| C-H Activation | High atom economy, reduces synthetic steps, allows late-stage functionalization. rsc.org | Directly attach new aryl or alkyl groups to the indazole backbone to probe structure-activity relationships. |

| Cyclative Capture Approaches | Enables one-step synthesis of highly substituted N-aryl-2H-indazoles. acs.org | Efficiently construct complex indazole cores from simpler starting materials. |

| Organozinc Reagents | Allows for the creation of polyfunctional indazoles with high chemoselectivity. nih.gov | Introduce sensitive functional groups that are incompatible with harsher reaction conditions. |

Advanced Computational Design of Indazole-Based Chemical Probes

Computational tools are essential for accelerating the design of potent and selective chemical probes derived from 7-Bromo-5-fluoro-1-methyl-1H-indazole. frontiersin.org These methods help prioritize which derivatives to synthesize, saving time and resources. Indazole derivatives have been successfully designed as inhibitors for targets like Aurora kinases and VEGFR-2 using computational approaches. nih.govnih.gov

Future directions in this area involve the integration of more sophisticated algorithms and artificial intelligence (AI):

Structure-Based Drug Design (SBDD) : When the 3D structure of a biological target is known, molecular docking and molecular dynamics simulations can predict how indazole derivatives will bind, guiding the design of more potent inhibitors. frontiersin.orgbiotech-asia.org

Ligand-Based Drug Design (LBDD) : In the absence of a target structure, methods like Quantitative Structure-Activity Relationship (QSAR) modeling can build mathematical models to predict the biological activity of new indazole designs. frontiersin.org

Generative Chemistry and AI : AI algorithms can explore vast chemical space to design entirely novel indazole derivatives with desired properties. news-medical.net This "augmented chemistry" approach combines human expertise with machine learning to accelerate the discovery of optimal compounds. news-medical.net

| Tool/Technique | Description | Application |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. biotech-asia.org | To estimate binding affinity and guide modifications to the indazole scaffold for improved potency. |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. frontiersin.org | To assess the stability of the ligand-protein complex and understand dynamic interactions. |

| Generative AI Models | Use machine learning to generate novel molecular structures with optimized properties. news-medical.net | To propose new, synthesizable indazole derivatives that are predicted to have high activity and good pharmacokinetic profiles. |

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

While indazoles are well-known as kinase inhibitors, their full biological potential is likely untapped. researchgate.net A crucial future direction is to use derivatives of 7-Bromo-5-fluoro-1-methyl-1H-indazole in unbiased screens to identify novel biological targets and mechanisms of action. Chemical proteomics has emerged as a powerful platform for this purpose. nih.gov

This can be achieved by:

Developing Activity-Based Probes (ABPs) : A derivative of 7-Bromo-5-fluoro-1-methyl-1H-indazole could be modified with a reactive group and a reporter tag. nih.gov When introduced into living cells, this probe would covalently bind to its protein targets, which can then be identified using mass spectrometry. nih.govrsc.org

Phenotypic Screening : Instead of screening against a specific protein, compounds can be tested for their effect on cellular processes or disease models. Once an interesting effect is observed, "target deconvolution" techniques, including chemical proteomics, can be used to identify the responsible protein(s). rsc.org

These approaches can reveal unexpected "off-target" effects that may be repurposed for new therapeutic indications and provide a deeper understanding of a compound's polypharmacology. nih.gov

Integration of Omics Technologies for Comprehensive Biological Profiling

To fully understand the biological impact of a potential drug candidate derived from 7-Bromo-5-fluoro-1-methyl-1H-indazole, a systems-level approach is necessary. The integration of "omics" technologies provides a holistic view of how a compound affects a biological system, which is critical for predicting efficacy and potential toxicity. oup.comfrontlinegenomics.com

Transcriptomics (RNA-seq) : Reveals how the compound alters gene expression across the entire genome.

Proteomics : Identifies changes in protein levels and post-translational modifications, providing a functional readout of the compound's effects. worldscholarsreview.org

Metabolomics : Measures changes in small molecule metabolites, offering a real-time snapshot of the cell's physiological state. worldscholarsreview.orgnih.gov

By combining these datasets, researchers can build a comprehensive profile of a compound's mechanism of action, identify biomarkers for patient response, and anticipate potential side effects before advancing to clinical trials. oup.com

| Omics Field | Information Gained | Application in Drug Discovery |

|---|---|---|

| Genomics | Identifies genetic variations that may influence drug response. nih.gov | Patient stratification and personalized medicine. oup.com |

| Transcriptomics | Measures changes in global gene expression. frontlinegenomics.com | Elucidates affected cellular pathways and mechanisms of action. |

| Proteomics | Quantifies changes in protein expression and modifications. worldscholarsreview.org | Confirms target engagement and identifies off-target effects. nih.gov |

| Metabolomics | Profiles endogenous small molecule metabolites. worldscholarsreview.org | Identifies biomarkers of efficacy and toxicity. nih.gov |

Collaborative Initiatives in Indazole Chemical Biology and Drug Discovery Research

The journey from a chemical building block like 7-Bromo-5-fluoro-1-methyl-1H-indazole to a clinically approved drug is complex and costly, requiring a collaborative effort. drugtargetreview.com Future progress in this field will increasingly depend on forming networks that bring together diverse expertise.

Key collaborative models include:

Academia-Industry Partnerships : These collaborations leverage the innovative basic science of academic labs with the drug development and commercialization resources of pharmaceutical companies. utexas.edu

Consortia with Contract Research Organizations (CROs) : CROs provide specialized expertise and infrastructure for medicinal chemistry, biological screening, and preclinical testing, allowing research to be outsourced and accelerated. drugtargetreview.com

Open Science and Data Sharing : Pre-competitive collaborations where researchers share data, chemical probes, and tools can prevent duplication of effort and speed up the entire field of indazole research. columbia.edu

Such initiatives are essential for sharing the high risks of drug discovery and ensuring that promising findings in chemical biology are translated into tangible therapeutic benefits. drugtargetreview.com

Q & A

Q. What are the common synthetic routes for 7-Bromo-5-fluoro-1-methyl-1H-indazole?

The synthesis typically involves cyclization of halogenated aniline precursors. For example, reacting 5-bromo-2-fluoroaniline derivatives with methyl isocyanide in the presence of a base (e.g., KOtBu) and a palladium catalyst in dimethylformamide (DMF) at 80–100°C yields the indazole core. Subsequent N-methylation using methyl iodide and a base like NaH ensures regioselective substitution at the 1-position . Alternative methods include Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups post-cyclization .

Q. How can the purity and structure of 7-Bromo-5-fluoro-1-methyl-1H-indazole be validated?

- Analytical Techniques : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions.

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (employing SHELXL for refinement) resolves bond lengths, angles, and packing interactions .

Q. What are the key physicochemical properties influencing its reactivity?

- Electrophilic Substitution : The bromine atom at position 7 is meta-directing, while fluorine at position 5 is ortho/para-directing, enabling regioselective functionalization.

- Solubility : Low polarity due to the methyl group and halogen substituents necessitates polar aprotic solvents (e.g., DMSO, DMF) for reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing 7-Bromo-5-fluoro-1-methyl-1H-indazole be addressed?

- Directing Group Strategies : Use transition-metal catalysts (e.g., Pd or Cu) to override inherent halogen directing effects. For example, Pd-mediated C–H activation at position 4 can occur despite bromine’s meta-directing influence .

- Protection/Deprotection : Temporarily protect the indazole nitrogen (e.g., with a tosyl group) to alter electronic effects and enable substitution at otherwise inaccessible positions .

Q. What mechanistic insights explain contradictions in biological activity data for this compound?

- Kinase Inhibition Variability : Discrepancies in IC₅₀ values across studies may arise from differences in assay conditions (e.g., ATP concentration, pH). Validate using standardized enzymatic assays (e.g., fluorescence polarization) and compare with structurally similar indazoles (e.g., 5-Bromo-7-iodo-1H-indazole) to isolate substituent effects .

- Metabolic Stability : Conflicting in vitro/in vivo results often stem from cytochrome P450 interactions. Perform microsomal stability assays (human/rat liver microsomes) paired with LC-MS/MS metabolite identification .

Q. How can computational methods optimize derivative design?

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., EGFR or JAK2 kinases). Prioritize derivatives with improved hydrogen-bonding to hinge regions.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity to predict potency enhancements .

Data Analysis and Validation

Q. What strategies resolve crystallographic disorder in 7-Bromo-5-fluoro-1-methyl-1H-indazole structures?

- Refinement Tools : SHELXL’s PART and SIMU commands model disorder by splitting atoms into multiple positions and restraining thermal parameters .

- Validation Metrics : Check R-factor convergence (<5%), electron density maps (residual density <0.5 eÅ⁻³), and PLATON’s ADDSYM to detect missed symmetry .

Q. How to reconcile conflicting NMR data for halogenated indazoles?

- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; fluorine’s strong deshielding can shift ¹H signals significantly.

- 2D Experiments : Use HSQC and HMBC to resolve overlapping peaks and assign coupling patterns (e.g., ⁴J coupling between F and adjacent protons) .

Biological and Pharmacological Applications

Q. What in vitro models best evaluate its anti-cancer potential?

Q. How does the methyl group at N1 influence pharmacokinetics?

- Metabolism Studies : The methyl group reduces first-pass metabolism by sterically hindering N-demethylation. Confirm via liver microsome assays and compare with unmethylated analogs .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.